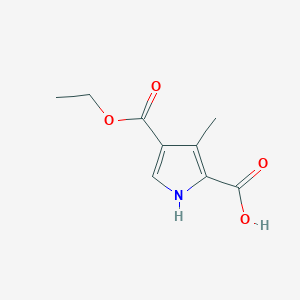
4-Mercapto-2-methylquinoline
Übersicht
Beschreibung
4-Mercapto-2-methylquinoline (4-MMQ) is a versatile chemical compound with a wide range of applications in the scientific research field. It is an organosulfur compound, containing a quinoline ring structure with a thiol group attached at the 4-position. Its unique properties make it a highly useful compound for a variety of lab experiments, and its ability to interact with other molecules has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents 4-Mercapto-2-methylquinoline derivatives have been studied for their potential as antitumor agents. A novel series of these compounds showed selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This highlights the compound's potential in cancer treatment research (Alanazi et al., 2013).
Fluorescence Properties The fluorescence properties of 4-Mercapto-2-methylquinoline have been investigated, showing substantial dependence on dimethylsulfoxide (DMSO) concentration. This research indicates its possible application in fluorescence-based analytical methods (Grigoryan et al., 2021).
Synthesis of Derivatives The synthesis of various derivatives of 4-Mercapto-2-methylquinoline has been researched, contributing to the development of new compounds with potential applications in various fields like medicinal chemistry (Avetisyan et al., 2008).
Antioxidant and Antihemolytic Activity Studies have been conducted on the antioxidant and antihemolytic activity of 4-Mercapto-2-methylquinoline derivatives. These compounds showed effects on the structural stability of erythrocytes, suggesting their potential use in protecting against oxidative damage (Malakyan et al., 2009).
Synthesis Techniques Efficient synthesis techniques for bi-quinolines using 4-Mercapto-2-methylquinoline derivatives under solvent-free conditions have been developed, which could be crucial for industrial applications in chemical synthesis (Naik et al., 2010).
Antibacterial Activity Certain derivatives of 4-Mercapto-2-methylquinoline have shown antibacterial activity, indicating their potential application in the development of new antimicrobial agents (El-zohry et al., 2007).
Electrochemical Applications Research has been done on the electrochemical oxidation of catechols in the presence of 4-Mercapto-2-methylquinoline, demonstrating its potential use in electrochemical synthesis and analysis (Fakhari et al., 2008).
Wirkmechanismus
Target of Action
4-Mercapto-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline and its derivatives have shown substantial biological activities , suggesting that 4-Mercapto-2-methylquinoline may interact with its targets to induce biological changes.
Biochemical Pathways
Quinoline and its derivatives are known to have versatile applications in industrial and synthetic organic chemistry , indicating that they may affect a variety of biochemical pathways.
Result of Action
Given that 2-methylquinoline and its derivatives have shown substantial biological activities , it can be inferred that 4-Mercapto-2-methylquinoline may have significant biological effects.
Eigenschaften
IUPAC Name |
2-methyl-1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKLIBNGRKRDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238329 | |
| Record name | 4-Quinolinethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
90945-94-1 | |
| Record name | 4-Quinolinethiol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090945941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1619893.png)


![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B1619898.png)
![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)

![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)
